

Physical and chemical properties of (+)-Diasyringaresinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Diasyringaresinol

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(+)-Diasyringaresinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diasyringaresinol is a naturally occurring lignan found in various plant species. As a member of the furofuran class of lignans, it has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **(+)-Diasyringaresinol**, detailed experimental protocols for its study, and an exploration of its known biological activities and underlying signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(+)-Diasyringaresinol** are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General and Chemical Properties of (+)-Diasyringaresinol

Property	Value	Source(s)
IUPAC Name	4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol	[1]
Synonyms	(+)-Syringaresinol, (+)-Lirioresinol B	[1][2]
CAS Number	551-29-1	[3][4]
Molecular Formula	C ₂₂ H ₂₆ O ₈	[3][4]
Molecular Weight	418.44 g/mol	[3][4]
Appearance	Solid	[5]
pKa (Strongest Acidic)	9.55 ± 0.40 (Predicted)	[3]

Table 2: Physical Properties of (+)-Diasyringaresinol

Property	Value	Conditions/Notes	Source(s)
Melting Point	185-186 °C	Solvent: ethanol	[3]
Boiling Point	594.7 ± 50.0 °C	Predicted	[3]
Density	1.282 ± 0.06 g/cm ³	Predicted	[3]
Optical Rotation	Dextrorotatory (+)	Rotates plane-polarized light to the right (clockwise). The specific rotation value is dependent on concentration and solvent.	[6]

Table 3: Solubility of (+)-Diasyringaresinol

Solvent	Solubility	Source(s)
Water	Practically insoluble	[2] [7]
Petroleum Ether	Practically insoluble	[7]
Ethanol	Slightly soluble	[7]
Methanol	Slightly soluble	[7]
Acetone	Slightly soluble	[7]
Benzene	Slightly soluble	[7]
Chloroform	Slightly soluble	[7]
Ethyl Acetate	Slightly soluble	[7]
Acetic Acid	Slightly soluble	[7]
Dimethylformamide (DMF)	Soluble	[7]

Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and evaluation of the biological activity of **(+)-Diasyringaresinol**.

Isolation and Purification

The following is a general protocol for the isolation and purification of **(+)-Diasyringaresinol** from plant material, which can be adapted based on the specific plant source.

Objective: To isolate and purify **(+)-Diasyringaresinol** from a plant source.

Materials:

- Dried and powdered plant material
- Dichloromethane (CH₂Cl₂)
- Methanol (CH₃OH)

- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography
- Ethanol (for crystallization)
- Rotary evaporator
- Chromatography columns
- Standard laboratory glassware

Procedure:

- Extraction:
 - Macerate the powdered plant material with a 1:1 mixture of dichloromethane and methanol at room temperature for 48-72 hours.
 - Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[\[8\]](#)
- Fractionation:
 - Subject the crude extract to silica gel column chromatography.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity).[\[8\]](#)
 - Collect fractions and monitor by thin-layer chromatography (TLC).
- Purification:
 - Combine fractions containing the compound of interest (as indicated by TLC).
 - Subject the combined fractions to further silica gel column chromatography using a more refined gradient of ethyl acetate in hexane.[\[8\]](#)

- The fraction containing **(+)-Diasyringaresinol** is often eluted with a mixture such as 40-60% ethyl acetate in hexane.[8]
- Crystallization:
 - Dissolve the purified fraction in a minimal amount of hot ethanol.
 - Allow the solution to cool slowly to induce crystallization.
 - Collect the crystals by filtration and wash with cold ethanol.
 - Dry the crystals to obtain pure **(+)-Diasyringaresinol**. [8]



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Figure 1: General workflow for the isolation and purification of **(+)-Diasyringaresinol**.

Structural Characterization

The structure of the isolated **(+)-Diasyringaresinol** can be confirmed using a combination of spectroscopic techniques.

Objective: To elucidate and confirm the chemical structure of **(+)-Diasyringaresinol**.

Methods:

- Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI-MS) is commonly used.
 - Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer.
 - Expected Result: The mass spectrum will show a molecular ion peak $[M+H]^+$ or $[M+Na]^+$ corresponding to the molecular weight of **(+)-Diasyringaresinol** (418.44 g/mol). [5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Techniques: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are performed.
 - Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are common solvents.
 - Procedure: Dissolve the sample in the chosen NMR solvent and acquire the spectra on a high-field NMR spectrometer.
 - Data Interpretation:
 - ^1H NMR: Will show signals corresponding to aromatic protons, methoxy groups, and protons of the furofuran ring system.[\[9\]](#)
 - ^{13}C NMR: Will reveal the number of distinct carbon environments, including those of the aromatic rings, methoxy groups, and the lignan core.[\[10\]](#)
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.[\[9\]](#)
- Infrared (IR) Spectroscopy:
 - Technique: Fourier Transform Infrared (FTIR) spectroscopy.
 - Procedure: The sample can be analyzed as a KBr pellet or in a suitable solvent.
 - Expected Result: The IR spectrum will show characteristic absorption bands for hydroxyl ($-\text{OH}$), aromatic ($\text{C}=\text{C}$), and ether ($\text{C}-\text{O}$) functional groups present in the molecule.[\[8\]](#)

Biological Activities and Signaling Pathways

(+)-Diasyringaresinol has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antifungal, and antimalarial effects.

Anti-inflammatory Activity

(+)-Diasyringaresinol has demonstrated significant anti-inflammatory properties. A key experimental model to evaluate this activity is the lipopolysaccharide (LPS)-induced inflammation in macrophage cells.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the anti-inflammatory effect of **(+)-Diasyringaresinol** by measuring its ability to inhibit LPS-induced NO production.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **(+)-Diasyringaresinol**
- Griess Reagent
- 96-well plates
- Cell culture incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

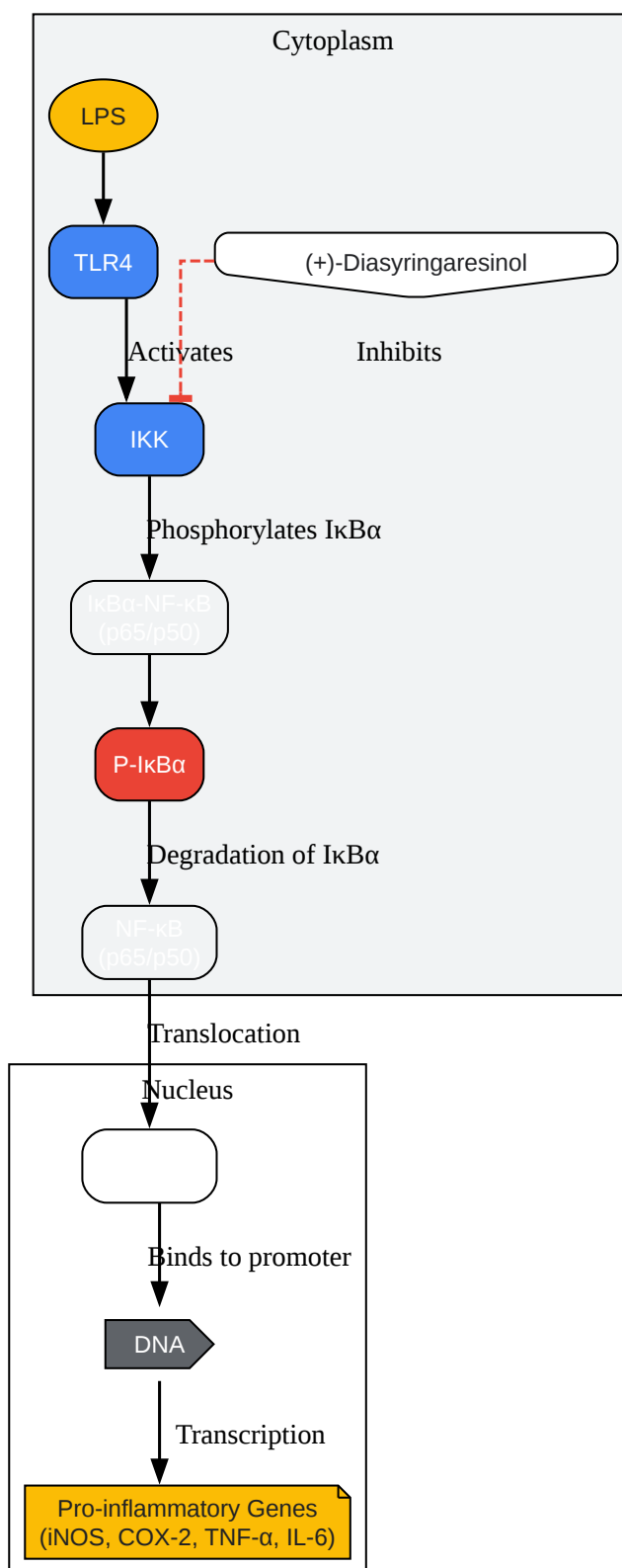
- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
- Cell Seeding: Seed the cells in 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.

- Treatment:
 - Pre-treat the cells with various concentrations of **(+)-Diasyringaresinol** for 1-2 hours.
 - Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group).
 - Incubate the plates for 24 hours.
- NO Measurement (Griess Assay):
 - After incubation, collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
 - The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
- Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

Signaling Pathways:

The anti-inflammatory effects of **(+)-Diasyringaresinol** are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[\[3\]](#)[\[11\]](#)

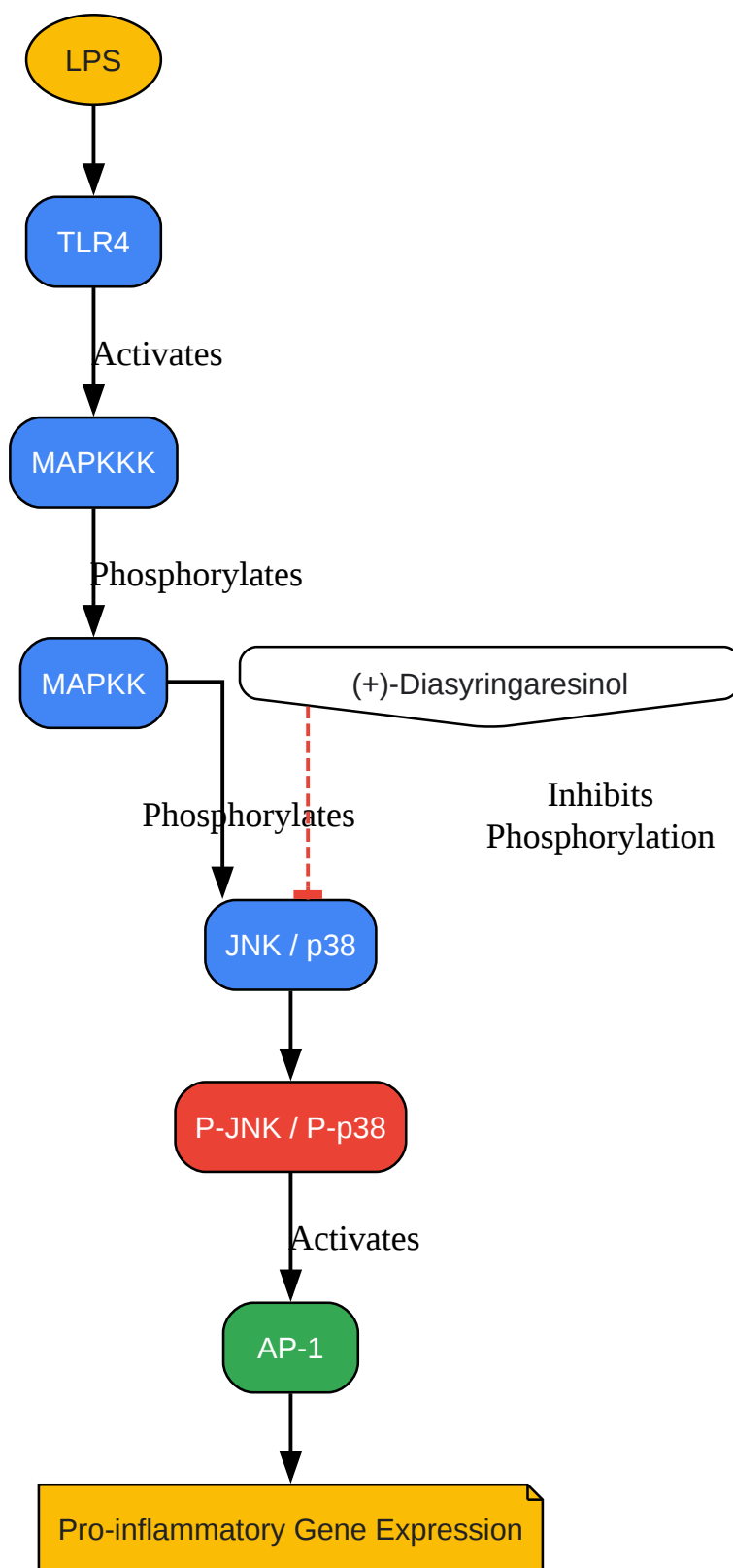
- NF-κB Pathway: In response to LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. **(+)-Diasyringaresinol** has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of these inflammatory mediators.[\[1\]](#)[\[3\]](#)[\[12\]](#)



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*Figure 2: Anti-inflammatory mechanism of **(+)-Diasyringaresinol** via inhibition of the NF- κ B signaling pathway.*

- MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are also activated by LPS and contribute to the inflammatory response, often by regulating NF- κ B activation. **(+)-Diasyringaresinol** has been observed to suppress the phosphorylation of JNK and p38 MAPKs, further contributing to its anti-inflammatory effects.[3]



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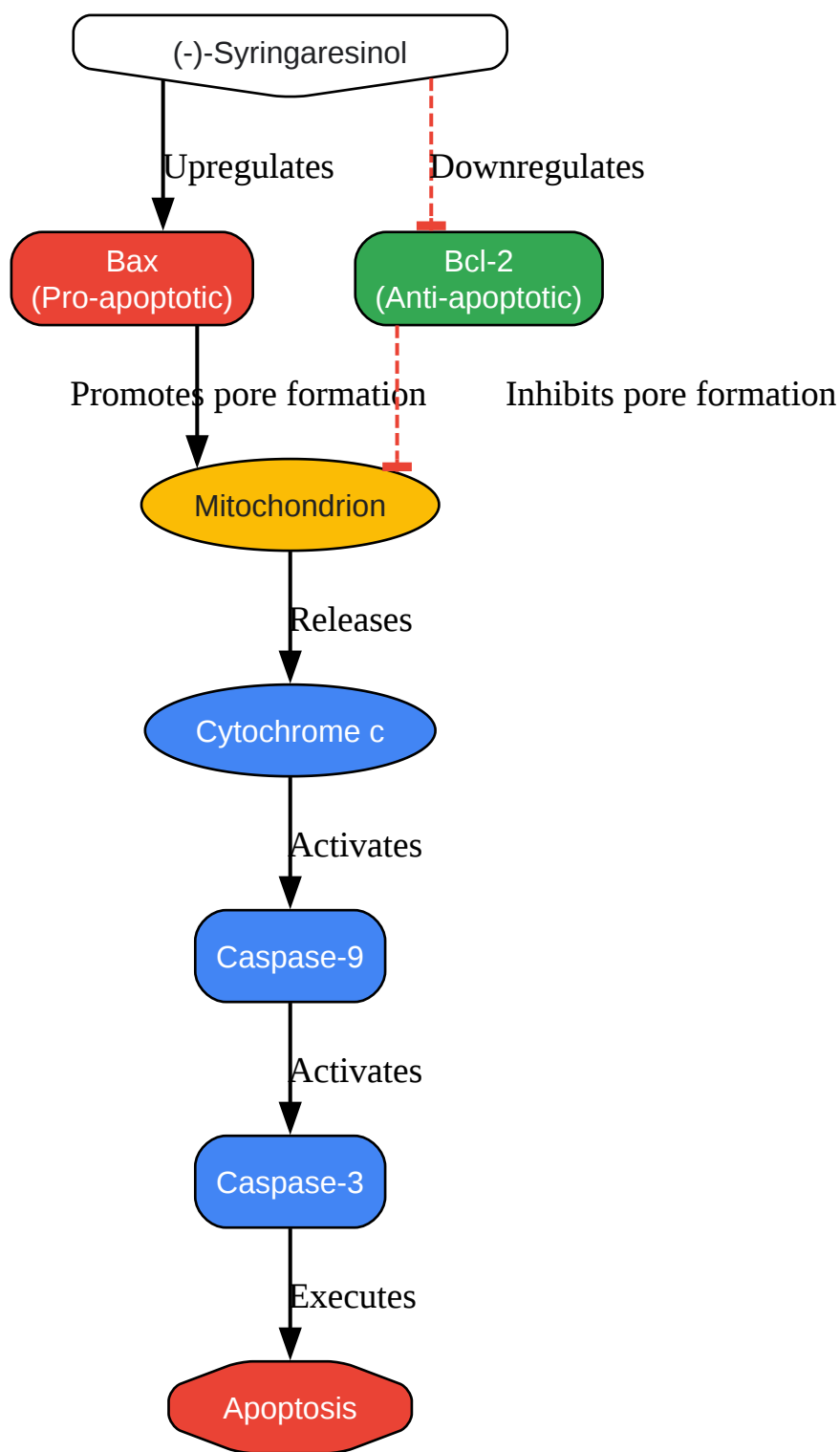
Figure 3: **(+)-Diasyringaresinol** inhibits the MAPK signaling pathway.

Anticancer Activity

(-)-Syringaresinol, the enantiomer of **(+)-Diasyringaresinol**, has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing G1 cell cycle arrest and apoptosis.^[13] The apoptotic pathway is a key mechanism for its anticancer effects.

Signaling Pathway: Intrinsic Apoptosis

The induction of apoptosis by syringaresinol in leukemia cells involves the intrinsic (mitochondrial) pathway. This is characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade.^{[13][14]}



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Figure 4: Apoptotic pathway induced by syringaresinol in leukemia cells.

Antifungal Activity

While **(+)-Diasyringaresinol** has been reported to have antifungal activity, the specific molecular mechanism and signaling pathways are not yet fully elucidated for this particular compound. However, a common mechanism for antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][15] Further research is needed to determine if **(+)-Diasyringaresinol** acts through this or other pathways.

Antimalarial Activity

Similar to its antifungal activity, the precise antimalarial mechanism of **(+)-Diasyringaresinol** is not well-defined. A key target for many antimalarial drugs is the heme detoxification pathway in the malaria parasite, *Plasmodium falciparum*. The parasite digests hemoglobin, releasing toxic heme, which it polymerizes into non-toxic hemozoin. Inhibition of this process leads to parasite death.[2][5][6][16] Whether **(+)-Diasyringaresinol** interferes with this pathway requires further investigation.

Conclusion

(+)-Diasyringaresinol is a promising natural compound with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an analysis of its known mechanisms of action, particularly its anti-inflammatory and pro-apoptotic effects. Future research should focus on elucidating the specific signaling pathways involved in its antifungal and antimalarial activities, as well as on preclinical and clinical studies to evaluate its therapeutic potential.

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- To cite this document: BenchChem. [Physical and chemical properties of (+)-Diasyringaresinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376391#physical-and-chemical-properties-of-diasyringaresinol]

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